methyl (2Z)-2-[(2,3-dihydro-1,4-benzodioxine-2-carbonyl)imino]-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate
Description
Methyl (2Z)-2-[(2,3-dihydro-1,4-benzodioxine-2-carbonyl)imino]-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a synthetic heterocyclic compound featuring a benzothiazole core fused with a 1,4-benzodioxine moiety. Key structural attributes include:
- A 1,3-benzothiazole ring system substituted at the 6-position with a methyl carboxylate group.
- A 2,3-dihydro-1,4-benzodioxine-2-carbonyl imino group at the 2-position, forming a Z-configuration imine linkage.
- A 2-methoxy-2-oxoethyl substituent at the 3-position, contributing to its ester-rich polar character.
Properties
IUPAC Name |
methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O7S/c1-27-18(24)10-23-13-8-7-12(20(26)28-2)9-17(13)31-21(23)22-19(25)16-11-29-14-5-3-4-6-15(14)30-16/h3-9,16H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPSYDSHMPQPHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (2Z)-2-[(2,3-dihydro-1,4-benzodioxine-2-carbonyl)imino]-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a synthetic compound that exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzothiazole core and a benzodioxine moiety. Its molecular formula is , and it has a molecular weight of approximately 466.51 g/mol. The presence of multiple functional groups contributes to its biological activity.
This compound has been shown to interact with various biological targets:
- Inhibition of Cytokine Production : Studies indicate that this compound can inhibit the production of pro-inflammatory cytokines such as IL-15 and TNF-α in peripheral blood mononuclear cells (PBMCs). This suggests its potential role in managing inflammatory and autoimmune diseases .
- Antioxidant Activity : The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models. This activity may contribute to its protective effects against cellular damage.
- Antimicrobial Properties : Preliminary studies suggest that the compound possesses antimicrobial activity against certain pathogens, indicating its potential use in treating infections .
Table 1: Summary of Biological Activities
Case Study 1: Anti-inflammatory Effects
A study focused on the anti-inflammatory effects of this compound demonstrated that treatment with this compound significantly reduced the levels of IL-15 in vitro. This reduction was associated with decreased proliferation of activated T-cells, suggesting its potential utility in treating conditions characterized by excessive inflammation.
Case Study 2: Antioxidant Potential
Another investigation assessed the antioxidant potential of the compound using DPPH and ABTS assays. The results indicated a strong scavenging ability comparable to standard antioxidants like ascorbic acid. This property highlights its potential for use in formulations aimed at reducing oxidative damage in various diseases.
Research Findings and Implications
Recent research emphasizes the importance of this compound as a promising candidate for drug development:
- Therapeutic Applications : Due to its anti-inflammatory and antioxidant properties, this compound may be beneficial for conditions such as rheumatoid arthritis, inflammatory bowel disease, and other autoimmune disorders.
- Further Investigations : Ongoing studies are needed to elucidate the full spectrum of biological activities and mechanisms of action. Future research should focus on clinical trials to confirm efficacy and safety profiles.
Comparison with Similar Compounds
Structural Analogues
The target compound shares structural motifs with several benzothiazole and benzodioxine derivatives. Key examples include:
Table 1: Structural Comparison of Key Compounds
Key Observations:
- The benzothiazole-ester motif is common in synthetic intermediates (e.g., compound 2d) but varies in substituent complexity .
- The 1,4-benzodioxine group, as seen in the target compound and others, may enhance metabolic stability due to its fused oxygen-rich ring .
Pharmacological Potential
While direct data on the target compound’s bioactivity are absent, related benzothiazole derivatives have shown promise in:
- Ferroptosis Induction: Benzothiazole-containing ferroptosis-inducing agents (FINs) exhibit selective cytotoxicity in oral squamous cell carcinoma (OSCC) cells, sparing normal tissues .
- Multitarget Ligands : Compound 2d, synthesized via similar esterification protocols, highlights the role of benzothiazole esters in modulating enzyme activity (e.g., cholinesterase) .
Limitations :
- The target compound’s methoxy-oxoethyl side chain may reduce membrane permeability compared to more lipophilic analogs.
- No evidence links its imine group to known pharmacological mechanisms, unlike carbazole derivatives with established DNA intercalation properties .
Comparison :
- Compound 2d uses 1,4-dibromobutane as a linker, whereas the target compound employs a direct imine bond, simplifying synthesis but limiting flexibility .
Research Needs :
- Bioactivity Profiling : Screening for ferroptosis induction, kinase inhibition, or antimicrobial activity.
- ADMET Studies : Assessing solubility, metabolic stability, and toxicity relative to analogs.
Q & A
Q. Key Considerations :
- Monitor reaction progress using TLC or HPLC.
- Optimize stoichiometry to avoid side products like over-alkylated derivatives .
How can the stereochemistry of the (2Z)-imino group be confirmed experimentally?
Advanced Question
The (2Z)-configuration is critical for biological activity. Confirmation methods include:
- X-ray Crystallography : Resolve the crystal structure to determine bond angles and spatial arrangement .
- NMR Spectroscopy : Compare coupling constants (e.g., ) between the imino group and adjacent protons. For Z-isomers, coupling constants are typically lower due to restricted rotation .
- Computational Modeling : Use DFT calculations to predict and validate the most stable conformation .
Q. Data Example :
| Technique | Observation for Z-Isomer | Reference |
|---|---|---|
| X-ray | Dihedral angle < 10° | |
| H NMR | = 8–10 Hz |
What analytical challenges arise in assessing the purity of this compound, and how are they addressed?
Basic Question
Purity assessment is complicated by:
Q. Solutions :
- LC-MS : Quantify impurities using reverse-phase chromatography with UV/Vis or high-resolution MS detection .
- Elemental Analysis : Verify C, H, N, S content to confirm stoichiometry .
How can reaction conditions be optimized to improve the yield of the target compound?
Advanced Question
Yield optimization requires balancing kinetics and thermodynamics:
- Temperature : Reflux in acetic acid (110–120°C) promotes imine formation but may degrade sensitive groups. Lower temperatures (80–90°C) with catalytic acid (e.g., p-TsOH) can mitigate this .
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require post-reaction solvent swaps .
- Catalysts : Use phase-transfer catalysts (e.g., TBAB) for heterogeneous reactions .
Q. Case Study :
| Condition | Yield Improvement | Reference |
|---|---|---|
| TBAB addition | +15% | |
| Reduced temp. + p-TsOH | +20% |
What strategies are used to resolve contradictions in reported biological activity data for this compound?
Advanced Question
Discrepancies in bioactivity often stem from:
- Purity variations : Impurities (e.g., unreacted starting materials) can skew results. Validate purity with orthogonal methods (HPLC + NMR) .
- Assay conditions : Differences in cell lines or solvent carriers (DMSO vs. ethanol) affect bioavailability. Standardize protocols using WHO guidelines .
- Structural analogs : Compare activity with derivatives (e.g., sulfonamide vs. carboxylate variants) to isolate functional group contributions .
How can computational methods predict the compound’s reactivity in novel reactions?
Advanced Question
- DFT Calculations : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., acetic acid vs. methanol) .
- Retrosynthetic Analysis : Tools like ICSynth propose feasible routes using known benzothiazole and benzodioxine coupling reactions .
Q. Example Prediction :
| Reaction Type | Predicted Feasibility | Reference |
|---|---|---|
| Suzuki Coupling | High (boronate present) | |
| Ester Hydrolysis | Low (steric hindrance) |
What are the best practices for characterizing degradation products under physiological conditions?
Advanced Question
- Forced Degradation Studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and UV light .
- LC-HRMS : Identify degradation fragments via accurate mass matching (e.g., loss of methoxy group: ∆m/z = -46.02) .
- Bioactivity Correlation : Test degraded samples in bioassays to assess stability-activity relationships .
How does the methoxy-oxoethyl substituent influence the compound’s physicochemical properties?
Basic Question
The substituent impacts:
- Lipophilicity : LogP increases by ~1.5 units compared to unsubstituted analogs, enhancing membrane permeability .
- Solubility : The ester group improves aqueous solubility (∼2 mg/mL in PBS) but may hydrolyze in basic conditions .
- Stability : Susceptible to esterase-mediated hydrolysis in vivo, requiring prodrug strategies for sustained activity .
What advanced techniques validate the compound’s mechanism of action in biological systems?
Advanced Question
- SPR (Surface Plasmon Resonance) : Measure binding affinity to target proteins (e.g., kinase inhibition) .
- Cryo-EM : Resolve compound-protein complexes at near-atomic resolution .
- Metabolomics : Track downstream metabolic changes using C-labeled isotopes .
How are conflicting crystallographic and spectroscopic data reconciled in structural studies?
Advanced Question
- Multi-technique Validation : Cross-validate X-ray data with solid-state NMR and IR spectroscopy .
- Dynamic Effects : Account for crystal packing forces vs. solution-state conformations using MD simulations .
- Error Analysis : Quantify uncertainties in bond lengths (e.g., ±0.02 Å for X-ray) and compare with computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
